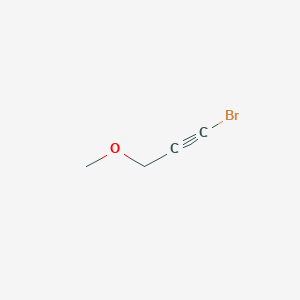

1-Propyne, 1-bromo-3-methoxy-

Description

BenchChem offers high-quality 1-Propyne, 1-bromo-3-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyne, 1-bromo-3-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54339-94-5 |

|---|---|

Molecular Formula |

C4H5BrO |

Molecular Weight |

148.99 g/mol |

IUPAC Name |

1-bromo-3-methoxyprop-1-yne |

InChI |

InChI=1S/C4H5BrO/c1-6-4-2-3-5/h4H2,1H3 |

InChI Key |

ZOLAOFXSTXPBTL-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CBr |

Origin of Product |

United States |

Significance of Alkyne Functional Groups in Synthetic Strategy

The alkyne functional group, characterized by a carbon-carbon triple bond (C≡C), is a cornerstone of modern organic synthesis. numberanalytics.com Its high degree of unsaturation and the linear geometry of the sp-hybridized carbon atoms confer unique reactivity. libretexts.org Alkynes serve as versatile intermediates, participating in a wide array of chemical transformations. numberanalytics.com These reactions include additions, cycloadditions, and metal-catalyzed cross-coupling reactions, which are fundamental to the assembly of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

The two orthogonal π-bonds within the alkyne moiety can be manipulated sequentially, offering a level of synthetic flexibility that is difficult to achieve with other functional groups. nih.gov This allows for the stereocontrolled formation of di- and trisubstituted alkenes, which are common motifs in biologically active compounds. rsc.org Furthermore, terminal alkynes exhibit notable acidity at the sp-hybridized C-H bond, enabling their conversion into potent acetylide nucleophiles for the formation of new carbon-carbon bonds. libretexts.org The high energy content of the triple bond also makes many alkyne reactions thermodynamically favorable and often irreversible. nih.gov

Role of Halogenation in Alkyne Reactivity and Functionalization

The introduction of a halogen atom onto an alkyne, creating a haloalkyne, significantly modulates its electronic properties and reactivity. Halogenated alkynes are of particular importance in organic synthesis due to their wide range of possible transformations and high synthetic potential. researchgate.net The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various metal-catalyzed cross-coupling reactions.

The reaction of alkynes with halogens, such as chlorine or bromine, typically results in the formation of dihaloalkenes. solubilityofthings.com This process is a critical method for the functionalization of alkynes. solubilityofthings.com The presence of a halogen on the alkyne backbone enhances the electrophilicity of the triple bond, making it more susceptible to nucleophilic attack. This modified reactivity profile opens up new avenues for molecular construction. For instance, haloalkynes are key precursors for the synthesis of a variety of other functionalized alkynes and are used in the preparation of vinylic halides through stereodivergent addition reactions. rsc.org

Importance of Ether Moieties in Tailoring Molecular Properties

Ether moieties (R-O-R') are prevalent in a vast number of organic compounds, including many natural products and pharmaceuticals. numberanalytics.com Their inclusion in a molecular structure can have a profound impact on its physicochemical properties. The oxygen atom of the ether can act as a hydrogen bond acceptor, which can influence solubility and interactions with biological targets. thno.org Generally, ethers are relatively stable and unreactive, making them excellent as solvent media or as protecting groups for more reactive functionalities during a synthetic sequence. numberanalytics.com

However, the strategic placement of an ether group can also be used to direct chemical reactions or to fine-tune the electronic and conformational properties of a molecule. mdpi.comacs.org The design of tailor-made crown ethers, for example, demonstrates the importance of the ether linkage in creating specific binding cavities for ions and small molecules. beilstein-journals.org The ether's ability to influence properties like polarity and stability is a key tool for medicinal chemists in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com

Contextualizing 1 Propyne, 1 Bromo 3 Methoxy Within Advanced Synthetic Building Blocks

Strategies for Bromine Introduction at the Alkynyl Carbon

The formation of a carbon-bromine bond at the sp-hybridized carbon of an alkyne is a crucial step in the synthesis of 1-bromoalkynes. Several methods have been developed to achieve this transformation, primarily through direct bromination of terminal alkynes or via a halogen-metal exchange followed by electrophilic quenching.

Direct Bromination of Propynyl Precursors

Direct bromination of terminal alkynes is a widely employed and efficient method for the synthesis of 1-bromoalkynes. This approach typically involves the reaction of a terminal alkyne with an electrophilic bromine source, often in the presence of a catalyst.

One of the most common and effective methods involves the use of N-bromosuccinimide (NBS) as the bromine source in the presence of a silver catalyst, such as silver nitrate (B79036) (AgNO₃). masterorganicchemistry.comgoogle.com This reaction is generally carried out under mild conditions and provides high yields of the desired 1-bromoalkyne. masterorganicchemistry.com The reaction is believed to proceed through the activation of NBS by the silver catalyst, generating a more electrophilic bromine species that readily reacts with the terminal alkyne.

Another effective system for the direct oxidative bromination of terminal alkynes utilizes chloramine-B as an oxidant in the presence of sodium bromide (NaBr). researchgate.netscispace.com This method offers a practical and general route to 1-bromoalkynes in good to excellent yields under mild reaction conditions. researchgate.netscispace.com

Furthermore, hypervalent iodine reagents have been successfully employed for the chemoselective monobromination of terminal alkynes. nih.govacs.org The use of a system comprising tetrabutylammonium (B224687) bromide (TBAB) and (diacetoxyiodo)benzene (B116549) (PIDA) has been shown to be specific for the formation of 1-bromoalkynes. nih.govacs.org

A variety of terminal alkynes can be successfully brominated using these methods, as illustrated in the table below.

| Starting Alkyne | Brominating Agent/Catalyst | Product | Yield (%) | Reference |

| Phenylacetylene | NBS / AgNO₃ | 1-Bromo-2-phenylethyne | High | masterorganicchemistry.com |

| 1-Octyne | NBS / AgNO₃ | 1-Bromo-1-octyne | High | masterorganicchemistry.com |

| Propargyl alcohol | NBS / AgNO₃ | 1-Bromo-2-propyn-1-ol | Moderate | google.com |

| Phenylacetylene | NaBr / Chloramine-B | 1-Bromo-2-phenylethyne | 95 | researchgate.net |

| 1-Heptyne | NaBr / Chloramine-B | 1-Bromo-1-heptyne | 89 | researchgate.net |

| Phenylacetylene | TBAB / PIDA | 1-Bromo-2-phenylethyne | 92 | nih.gov |

Table 1: Examples of Direct Bromination of Terminal Alkynes

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

An alternative strategy for the synthesis of 1-bromoalkynes involves a halogen-metal exchange reaction. This method typically starts with a terminal alkyne that is first deprotonated with a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), to form a lithium acetylide. This intermediate is then quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to yield the corresponding 1-bromoalkyne.

The halogen-metal exchange is a fundamental reaction in organometallic chemistry and is particularly useful for preparing organolithium compounds. The rate of this exchange generally follows the trend I > Br > Cl for the halide. The choice of solvent can also significantly influence the reaction, with ethers like tetrahydrofuran (B95107) (THF) often being used.

This two-step approach offers a high degree of control and is applicable to a wide range of substrates. The formation of the lithium acetylide is a robust and well-established reaction, and its subsequent quenching with a bromine source is typically efficient.

Methodologies for Installing the Methoxy Group at the Propargylic Position

The introduction of a methoxy group at the carbon adjacent to the triple bond, the propargylic position, is another key transformation in the synthesis of the target compound. This can be achieved through several established methods, including the Williamson ether synthesis and the alkylation of propargylic alcohols.

Williamson Ether Synthesis Approaches Utilizing Propargylic Halides

The Williamson ether synthesis is a classic and versatile method for the formation of ethers. masterorganicchemistry.com In the context of synthesizing 1-propyne, 1-bromo-3-methoxy-, a plausible route would involve the reaction of a propargylic halide, such as propargyl bromide, with sodium methoxide. The alkoxide acts as a nucleophile, displacing the halide in an SN2 reaction to form the corresponding propargyl methyl ether.

This reaction is most effective with primary alkyl halides, like propargyl bromide, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

| Propargylic Halide | Alkoxide | Product | Solvent | Reference |

| Propargyl bromide | Sodium methoxide | 3-Methoxy-1-propyne | THF | tandfonline.com |

| Propargyl chloride | Potassium methoxide | 3-Methoxy-1-propyne | DMF | tandfonline.com |

Table 2: Examples of Williamson Ether Synthesis for Propargyl Ethers

Alkylation of Propargylic Alcohols

Direct alkylation of propargylic alcohols provides another viable route to propargyl ethers. This method involves the deprotonation of the propargylic alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then treated with an alkylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group. acs.org

This approach is advantageous as propargylic alcohols are often readily available starting materials. The choice of base and alkylating agent can be tailored to the specific substrate and desired reactivity. For instance, O-methylation of a propargylic alcohol has been shown not to interfere with subsequent carboboration reactions, highlighting the compatibility of this method with other transformations. acs.orgnih.gov

More recent methods have explored the use of catalysts to facilitate the substitution of the hydroxyl group of propargylic alcohols with various nucleophiles, including alcohols, under mild conditions. sioc-journal.cn For example, sulfuric acid has been shown to efficiently catalyze the direct substitution of the hydroxyl group of propargylic alcohols with methanol (B129727) to form the corresponding methyl ether. sioc-journal.cn

Convergent and Divergent Synthetic Routes to 1-Propyne, 1-bromo-3-methoxy-

A convergent synthesis would involve the preparation of two key fragments, which are then combined in a late-stage coupling reaction. For instance, one fragment could be 3-methoxy-1-propyne, synthesized via the Williamson ether synthesis or alkylation of propargyl alcohol as described in section 2.2. This terminal alkyne could then be subjected to direct bromination, as detailed in section 2.1.1, to afford the final product. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

Alternatively, a convergent approach could involve the coupling of a pre-brominated propargyl fragment with a methoxy-containing component.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of target molecules. For example, propargyl alcohol could serve as a starting point. It could be first brominated at the terminal alkyne position to give 1-bromo-2-propyn-1-ol. Subsequent methylation of the hydroxyl group would then yield 1-propyne, 1-bromo-3-methoxy-. This strategy is advantageous for creating a library of related compounds from a single precursor.

Exploration of Regioselective Dehydrohalogenation Pathways

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.org This methodology can be extended to form alkynes through a double dehydrohalogenation of a dihaloalkane or a single dehydrohalogenation of a haloalkene. The regioselectivity of this reaction, which dictates the position of the newly formed double or triple bond, is of paramount importance.

In reactions that can produce multiple isomeric alkenes, the outcome is often governed by Zaitsev's rule, which posits that the most substituted (and therefore most stable) alkene is the major product. wordpress.com This principle is typically observed when using small, strong bases. wordpress.com The choice of base and solvent is critical in directing the reaction pathway. Common strong bases used for dehydrohalogenation include sodium ethoxide in ethanol, sodium methoxide in methanol, and potassium hydroxide (B78521) in ethanol. wordpress.com For primary alkyl halides, the bulkier base potassium tert-butoxide is often preferred to minimize competing substitution reactions. wordpress.com

An analogous strategy is employed for the synthesis of alkynes. For instance, the synthesis of 1-propyne, 3,3-diethoxy-, a structural analog of 1-propyne, 1-bromo-3-methoxy-, is achieved through a phase transfer-catalyzed dehydrohalogenation of 2,3-dibromopropionaldehyde diethyl acetal. This process involves the elimination of two molecules of hydrogen bromide to form the alkyne. The control of reaction conditions is crucial to ensure the desired triple bond formation and prevent side reactions. While dehydrohalogenation is a powerful tool, controlling the regioselectivity to form a specific haloalkyne from a polyhalogenated precursor can be challenging, especially with unsymmetrical substrates. researchgate.net

Table 1: Bases and Solvents Commonly Used in Dehydrohalogenation Reactions

| Base | Typical Solvent | Common Application/Notes |

|---|---|---|

| Sodium ethoxide (NaOCH2CH3) | Ethanol | General purpose strong base for alkene synthesis. wordpress.com |

| Potassium hydroxide (KOH) | Ethanol | Alternative general purpose strong base. wordpress.com |

| Potassium tert-butoxide (KOC(CH3)3) | tert-Butyl alcohol or Dimethyl sulfoxide (B87167) (DMSO) | Preferred for primary alkyl halides to favor elimination over substitution. wordpress.com |

| Tetra-n-butylammonium fluoride (B91410) (TBAF) | Dimethylformamide (DMF) | A mild and efficient base for eliminating bromoalkenes to form alkynes. organic-chemistry.org |

Investigation of Cross-Coupling Strategies for Alkyne Formation

Cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for creating C(sp²)–C(sp) bonds, which are prevalent in pharmaceuticals and natural products. acs.org While these reactions typically build upon a pre-existing alkyne, related strategies are integral to the synthesis and functionalization of haloalkynes.

Haloalkynes are powerful and versatile building blocks in their own right, frequently used as coupling partners. acs.org A significant challenge in C(sp)–C(sp) cross-coupling reactions is the prevention of the unwanted homocoupling of the starting materials. acs.org To address this, efficient protocols have been developed. For example, a palladium- and copper-cocatalyzed system has been shown to effectively couple a wide range of terminal alkynes with haloalkynes, producing unsymmetrical 1,3-diynes in good to excellent yields and with high selectivity. acs.org

Alternative cross-coupling strategies have also emerged. Titanium-mediated reductive cross-coupling reactions can efficiently couple imines with terminal alkynes to produce stereodefined allylic amines. beilstein-journals.org This method involves the formation of an azatitanacyclopentene intermediate with high regioselectivity. beilstein-journals.org Furthermore, copper-catalyzed cross-coupling reactions have been developed for various applications, including the reaction of terminal alkynes with dialkoxycarbenes to yield unsymmetrical propargylic acetals rsc.org or with diazo compounds to selectively form 3-alkynoates. encyclopedia.pub These diverse strategies highlight the importance of cross-coupling in generating functionalized alkynes and molecules with architectures analogous to substituted propynes.

Table 2: Examples of Cross-Coupling Reactions Involving Alkynes

| Reaction Type | Catalyst/Reagents | Coupling Partners | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira-type | None (in water microdroplets) | Terminal Alkyne + Arylboronic Acid | Internal Aryl Alkyne | acs.org |

| Pd/Cu-catalyzed | Pd(dba)2 / Ligand / Cu(I) | Terminal Alkyne + Haloalkyne | Unsymmetrical 1,3-Diyne | acs.org |

| Titanium-mediated | Ti(OiPr)4 / c-C5H9MgCl | Imine + Terminal Alkyne | Allylic Amine | beilstein-journals.org |

| Copper-catalyzed | CuI | Terminal Alkyne + Dialkoxycarbene Source | Unsymmetrical Propargylic Acetal | rsc.org |

Development of One-Pot Synthesis Protocols

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of haloalkynes and related structures.

A notable example is a triphenylphosphine-free, one-pot procedure for synthesizing 1-iodoalkynes from readily available benzylic and allylic bromides using iodoform (B1672029). acs.org This method involves a homologation step followed by a double elimination, providing a more straightforward and easily purified alternative to the classical Corey-Fuchs iodoalkynylation. organic-chemistry.orgacs.org By substituting iodoform with monochlorodiiodomethane (CHI₂Cl), the reaction can be directed to produce gem-(Z)-chloro-(E)-iodoalkenes. organic-chemistry.org

More complex one-pot, multi-component reactions have also been devised. Researchers have reported a three-component coupling of arynes, phosphites, and haloalkynes to generate ortho-halogen-substituted aryl(alkynyl)phosphinates. dntb.gov.uaresearchgate.net In this process, the nucleophilic addition of a phosphite (B83602) to an aryne generates an aryl anion, which then attacks the halogen atom of the haloalkyne, forming two C-P bonds and one C-halogen bond in a single operation. researchgate.net Such operationally simple methods provide direct access to complex molecules that have potential applications in medicinal chemistry and materials science. dntb.gov.uaresearchgate.net These advanced one-pot protocols underscore the continuous development of efficient synthetic routes toward functionalized alkynes.

Table 3: Selected One-Pot Syntheses for Haloalkyne-Related Structures

| Protocol | Key Reagents | Starting Material | Product | Reference |

|---|---|---|---|---|

| Homologation/Double Elimination | Iodoform (CHI3), Base | Benzylic/Allylic Bromide | 1-Iodoalkyne | acs.org |

| Aryne-Phosphite-Haloalkyne Coupling | Aryne precursor, Phosphite, Haloalkyne | Haloalkyne | ortho-Halogen-substituted Aryl(alkynyl)phosphinate | dntb.gov.uaresearchgate.net |

| Domino Synthesis of Naphthalenes | Cu catalyst, Amine | Haloalkyne | Naphthalene derivative | acs.org |

Examination of Carbon-Bromine Bond Reactivity in Alkynes

The carbon-bromine bond in 1-bromoalkynes is a focal point of their reactivity, participating in a range of transformations including nucleophilic substitutions, radical reactions, and transition metal-catalyzed processes. The sp-hybridization of the carbon atom attached to the bromine in 1-Propyne, 1-bromo-3-methoxy- influences the bond's length, strength, and reactivity compared to its sp2 and sp3 hybridized counterparts.

Nucleophilic Substitution Patterns on Brominated Alkynes

The reaction of 1-bromoalkynes with nucleophiles is a fundamental transformation in organic synthesis. While simple alkyl bromides readily undergo nucleophilic substitution, the reactivity of 1-bromoalkynes is more nuanced. The direct substitution of the bromine atom by a nucleophile can occur, although the conditions and the nature of the nucleophile are critical. For instance, in the synthesis of alkynylphosphines, secondary phosphine-boranes react with 1-bromoalkynes in the presence of a copper(I) catalyst. Mechanistic proposals suggest the formation of a copper(I) phosphido-borane complex which then undergoes oxidative addition to the 1-bromoalkyne, followed by reductive elimination to yield the cross-coupling product. mdpi.com

In the context of 1-Propyne, 1-bromo-3-methoxy-, the presence of the methoxy group can influence the reactivity of the C-Br bond towards nucleophiles. The ether oxygen could potentially interact with reagents or stabilize intermediates, although specific studies on this substrate are limited. Generally, nucleophilic attack on the sp-carbon of a bromoalkyne is a key step in various synthetic methodologies. researchgate.net

A summary of representative nucleophilic substitution reactions on bromoalkynes is presented in the table below.

| Nucleophile | Bromoalkyne Substrate | Catalyst/Conditions | Product Type | Ref |

| Secondary Phosphine-Borane | General 1-Bromoalkyne | Copper(I) | Alkynylphosphine-Borane | mdpi.com |

| Aniline | Bromoalkyne | Palladium | (Z)-N-(2-bromo-1-phenylvinyl)aniline | researchgate.net |

| Hydroxide Ion | 1-Bromopropane (for comparison) | Heat, Reflux | Alcohol |

Radical Pathways Involving the Bromine Atom

The carbon-bromine bond in bromoalkynes can undergo homolytic cleavage to generate alkynyl radicals, which are key intermediates in various transformations. These radical reactions can be initiated by light, heat, or radical initiators. rsc.orgyoutube.com For example, the radical addition of HBr to alkynes can proceed via a radical mechanism, particularly in the presence of peroxides. youtube.com

In the case of 1-Propyne, 1-bromo-3-methoxy-, radical pathways could involve the initial formation of a bromine radical, which then participates in a chain reaction. Radical cyclization reactions are a significant application of such pathways. For instance, β-(propargyloxy)enoates containing pendant bromoalkynes undergo a 1,4-addition/carbozincation sequence initiated by air, which involves a radical chain mechanism. beilstein-journals.org This suggests that the ether functionality in molecules like 1-Propyne, 1-bromo-3-methoxy- can be compatible with and even participate in radical cyclization processes.

Radical reactions involving bromoalkynes often exhibit high chemo- and regioselectivity. The table below summarizes key aspects of radical reactions involving bromoalkynes.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Outcome | Ref |

| Radical Addition | Peroxides | Bromine Radical | Addition across the triple bond | youtube.com |

| Radical Cyclization | Air/Dialkylzincs | α-Bromovinyl Radical | Formation of cyclic products | beilstein-journals.org |

| Decarboxylative Alkynylation | Photoredox Catalysis | Alkyl Radical | C-C bond formation | rsc.org |

Role of the Alkynyl Bromine in Transition Metal Catalysis

The carbon-bromine bond of 1-bromoalkynes is a versatile handle in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, a cornerstone of alkyne chemistry, traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.org However, an alternative approach involves the coupling of a 1-bromoalkyne with a terminal alkene, catalyzed by palladium complexes. sioc-journal.cnresearchgate.net This reaction provides a stereoselective route to conjugated enynes, which are important structural motifs in many natural products and biologically active compounds. sioc-journal.cn

The mechanism of these palladium-catalyzed reactions typically involves the oxidative addition of the 1-bromoalkyne to a low-valent palladium species, forming a palladium(II) intermediate. This is followed by coordination of the alkene, migratory insertion, and subsequent elimination to afford the enyne product and regenerate the palladium catalyst. sioc-journal.cnresearchgate.net The presence of the methoxy group in 1-Propyne, 1-bromo-3-methoxy- could potentially influence the catalytic cycle through coordination to the metal center, although this has not been extensively studied for this specific substrate.

The following table presents examples of transition metal-catalyzed reactions involving 1-bromoalkynes.

| Reaction Type | Catalyst | Coupling Partner | Product | Ref |

| Cross-Coupling | Pd(OAc)₂ | Olefins | Conjugated Enynes | sioc-journal.cnresearchgate.net |

| Sonogashira-type | Pd(PPh₃)₂Cl₂/CuI | Terminal Alkynes | Diynes | rsc.org |

| Decarboxylative Coupling | Nickel Catalyst | N-Hydroxyphthalimide Esters | Internal Alkynes | nih.gov |

Mechanistic Probes into the Ether Group's Influence on Alkyne Chemistry

The methoxy group in 1-Propyne, 1-bromo-3-methoxy- is not merely a passive spectator. Its oxygen atom, with its lone pairs of electrons, can actively participate in reactions, influencing their course and outcome through intramolecular interactions.

Intramolecular Cyclization Reactions

The presence of the methoxy group at the 3-position of the propyne chain opens up possibilities for intramolecular cyclization reactions. In such reactions, the oxygen atom can act as an internal nucleophile, attacking the alkyne moiety, which may be activated by an external agent. For instance, studies on 4-(p-methoxyaryl)-1-alkynes have shown that they can undergo intramolecular ipso-halocyclization in the presence of electrophiles like ICl, I₂, and Br₂. nih.govacs.org This reaction proceeds under mild conditions and leads to the formation of spiro[4.5]trienones in good to excellent yields. nih.govacs.org A proposed mechanism involves the initial interaction of the electrophile with the alkyne to form a halonium intermediate, which then undergoes intramolecular attack by the electron-rich aromatic ring. acs.org

While 1-Propyne, 1-bromo-3-methoxy- does not have an aromatic ring, the principle of intramolecular participation of an oxygen atom is relevant. In related systems, the intramolecular hydroalkoxylation of N-propargyl indole-2-methanol has been reported. uniovi.es Gold-catalyzed intramolecular cyclization of internal N-propargylamides has also been explored for the construction of oxazole (B20620) ketones, where electron-donating groups on the alkyne were found to be detrimental to the reaction yield. acs.org

The following table summarizes examples of intramolecular cyclization reactions where an ether or related functionality is involved.

| Substrate Type | Catalyst/Reagent | Key Step | Product Type | Ref |

| 4-(p-Methoxyaryl)-1-alkyne | ICl, I₂, Br₂ | Intramolecular ipso-attack | Spiro[4.5]trienone | nih.govacs.org |

| N-Propargyl Indole-2-methanol | Base | Intramolecular hydroalkoxylation | Cyclic Ether | uniovi.es |

| Internal N-Propargylamide | Gold Catalyst | Intramolecular Cyclization | Oxazole Ketone | acs.org |

Coordination Chemistry of the Methoxy Group

The oxygen atom of the methoxy group in 1-Propyne, 1-bromo-3-methoxy- can act as a ligand, coordinating to metal centers in organometallic complexes. This coordination can have a significant impact on the stability, reactivity, and selectivity of catalytic processes. Transition metal alkyne complexes are key intermediates in many catalytic transformations. wikipedia.org The coordination of an ether functionality present in the alkyne substrate can lead to the formation of chelate complexes, which can influence the outcome of the reaction.

For example, in the context of palladium-catalyzed cyclization of enynes, the presence of tethered oxygen atoms can direct the reaction pathway. sioc-journal.cnrsc.orgacs.org While specific studies on the coordination chemistry of 1-Propyne, 1-bromo-3-methoxy- are not widely available, research on bis(ether-functionalized NHC) nickel(II) complexes has demonstrated that the coordination of ether functionalities can trigger isomerization and influence catalytic activity. researchgate.net This highlights the potential for the methoxy group in the target molecule to play a crucial role in its interactions with transition metal catalysts.

Electrophilic Addition Reactions to the Triple Bond

Electrophilic addition to alkynes is a fundamental reaction class where an electrophile adds across the carbon-carbon triple bond. libretexts.org For an unsymmetrical haloalkyne like 1-Propyne, 1-bromo-3-methoxy-, the reaction's outcome is dictated by regioselectivity and stereoselectivity. The presence of a bromine atom on the alkyne (a deactivating group) and a methoxypropyl group influences the electron density of the π-system and the stability of potential intermediates.

Regioselectivity: The addition of an electrophile (E-Nu) to the triple bond of 1-Propyne, 1-bromo-3-methoxy- could theoretically proceed in two ways, leading to two different constitutional isomers. The regioselectivity is generally governed by the ability of the substituents to stabilize the positive charge in the resulting vinyl cation intermediate. ucr.edunptel.ac.in

Influence of Substituents: The bromine atom is an electron-withdrawing group, which deactivates the triple bond towards electrophilic attack. The -CH₂OCH₃ group is inductively electron-withdrawing due to the oxygen atom, but it is not directly conjugated with the alkyne. In the addition of hydrogen halides (HX), Markovnikov's rule predicts that the proton (H⁺) will add to the carbon atom that results in the more stable carbocation intermediate. lumenlearning.comyoutube.com For a bromoalkyne, the placement of the positive charge is complex. The bromine atom can participate in resonance stabilization through its lone pairs, forming a bridged halonium ion, which influences the reaction pathway. libretexts.orgresearchgate.net The attack would likely lead to the formation of a carbocation at the carbon bearing the -CH₂OCH₃ group, as this would be less destabilized than a cation adjacent to the electronegative bromine.

Stereoselectivity: The stereochemistry of electrophilic addition to alkynes is typically anti-addition. ucr.edu This process involves the formation of a cyclic intermediate (like a bromonium ion) or a stepwise addition where the nucleophile attacks the vinyl cation from the side opposite to the initial electrophilic attack. libretexts.orglibretexts.org This results in the two new groups being added to opposite faces of the original triple bond, leading to a trans-alkene product.

Expected Products: For example, in a hypothetical reaction with Br₂, the initial attack by one bromine atom would form a cyclic bromonium ion. The subsequent attack by a bromide ion (Br⁻) would occur from the opposite side, leading to an anti-addition product. libretexts.org

Role in Natural Product and Drug-like Molecule Synthesis

As a Chirality Inducing or Transferring Unit

There is no available scientific literature or research data to suggest that 1-Propyne, 1-bromo-3-methoxy- has been successfully employed as a chirality-inducing or transferring unit in organic synthesis. Methodologies involving this compound for the creation of stereocenters or the transfer of chiral information from a reagent to a substrate have not been reported in peer-reviewed studies. Consequently, no data tables or detailed research findings on its efficacy, substrate scope, or the stereochemical outcomes of such reactions can be provided.

Functionalization for Further Derivatization

Information regarding the specific functionalization of 1-Propyne, 1-bromo-3-methoxy- for the purpose of further derivatization is not present in the current body of scientific research. While its structure—comprising a bromoalkyne and a methoxy group—suggests theoretical reactivity for various organic transformations, no published studies have explored these potential pathways. Research detailing specific reactions, such as cross-coupling, additions, or substitutions, to introduce new functional groups and create a library of derivatives from this particular starting material is currently unavailable. Therefore, no interactive data tables or detailed findings on its derivatization can be presented.

In-Depth Computational Analysis of 1-Propyne, 1-bromo-3-methoxy- Remains an Open Area of Scientific Inquiry

A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical chemistry investigations into the specific compound 1-Propyne, 1-bromo-3-methoxy-. While extensive research exists on related haloalkynes, substituted propanes, and the theoretical methodologies outlined in the requested article, direct studies on the electronic structure, reactivity, and reaction mechanisms of 1-Propyne, 1-bromo-3-methoxy- have not been published.

The detailed analysis requested, encompassing Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Potential Energy Surface (PES) mapping, requires specific computational data that is not available in the public domain for this molecule. Generating such an article would necessitate original research, which is beyond the scope of this response.

Theoretical chemistry provides a powerful framework for understanding molecular properties. For instance, DFT is a widely used method to calculate the electronic structure and ground state properties of molecules. frontiersin.org FMO analysis helps in predicting the reactivity of a molecule by examining its highest occupied and lowest unoccupied molecular orbitals. luisrdomingo.com NBO analysis offers insights into intramolecular interactions, such as charge delocalization and hyperconjugation. uni-muenchen.denumberanalytics.com Furthermore, PES mapping is crucial for elucidating reaction mechanisms by identifying transition states and calculating kinetic parameters. umn.eduwikipedia.orgwayne.edulibretexts.org

While studies on analogous compounds like 1-bromo-3-methoxypropane (B1268092) fda.govtcichemicals.com and various bromoalkynes umn.eduacs.org do exist, the unique combination of the bromo, methoxy, and propyne functionalities in 1-Propyne, 1-bromo-3-methoxy- would lead to distinct electronic and steric properties. Extrapolating data from these related but different molecules would be scientifically unsound and would not provide an accurate representation of the target compound.

Therefore, until specific computational studies are conducted and published, a detailed and scientifically accurate article on the computational and theoretical chemistry of 1-Propyne, 1-bromo-3-methoxy- as per the requested outline cannot be generated. This highlights a potential area for future research within the field of computational organic chemistry.

Computational and Theoretical Chemistry Investigations of 1 Propyne, 1 Bromo 3 Methoxy

Conformational Landscape Analysis

Exploration of Preferred Conformations in Solution and Gas Phase

No experimental or theoretical data on the preferred conformations of 1-Propyne, 1-bromo-3-methoxy- in either the gas phase or in solution has been found in the reviewed literature. A proper analysis would typically involve quantum chemical calculations to determine the potential energy surface as a function of the key dihedral angles. The rigid nature of the carbon-carbon triple bond would mean that conformational flexibility primarily arises from rotation around the C-C single bond and the C-O bond. In the gas phase, the conformational preferences are determined by intramolecular forces, such as steric hindrance and intramolecular hydrogen bonding (if applicable). In solution, the interactions with solvent molecules would also play a crucial role, potentially stabilizing conformations with a higher dipole moment. Without specific studies, any discussion on the relative energies of possible conformers (e.g., gauche vs. anti) would be purely speculative.

Ab Initio and Molecular Dynamics Simulations of Conformational Dynamics

No publications detailing ab initio calculations or molecular dynamics (MD) simulations for 1-Propyne, 1-bromo-3-methoxy- were identified.

Ab Initio Calculations: Such studies would provide highly accurate information on the electronic structure, geometry, and relative energies of different conformers from first principles, without empirical parameters. acs.org Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, combined with appropriate basis sets, would be used to locate and characterize stationary points on the potential energy surface.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the time-dependent behavior of the molecule, providing insights into the transitions between different conformational states. imrpress.com This would require a well-parameterized force field, which may not be available for this specific compound, or the use of ab initio molecular dynamics (AIMD). These simulations would help understand how the molecule explores its conformational space over time and how this is influenced by its environment (e.g., solvent, temperature).

Due to the lack of specific research, no data tables or detailed findings can be generated for these sections.

Advanced Analytical Research Methodologies for 1 Propyne, 1 Bromo 3 Methoxy

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of atoms within the 1-Propyne, 1-bromo-3-methoxy- molecule.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of 1-Propyne, 1-bromo-3-methoxy-. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework. youtube.comsdsu.edu

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct singlets, as there are no vicinal or geminal protons to cause spin-spin coupling.

A singlet corresponding to the two methylene (B1212753) protons (C≡C-CH₂-O) is anticipated. Its chemical shift would be influenced by the deshielding effects of the adjacent oxygen atom and the magnetically anisotropic alkyne group, placing it in the range of δ 4.0-4.5 ppm.

A second singlet for the three methoxy (B1213986) protons (-OCH₃) would appear further upfield, typically around δ 3.3-3.6 ppm.

¹³C NMR and DEPT: The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

DEPT-135: Would show a positive signal for the CH₃ carbon and a negative signal for the CH₂ carbon. The quaternary acetylenic carbons would be absent.

DEPT-90: Would show no signals, confirming the absence of any CH (methine) groups.

The chemical shifts are predicted based on the functional groups present. docbrown.info The methoxy carbon (-OCH₃) is expected around δ 58-62 ppm, while the methylene carbon (-CH₂-) would be slightly more downfield at approximately δ 65-70 ppm due to its proximity to the alkyne and oxygen. The two acetylenic carbons (Br-C≡C-) are the most challenging to predict precisely but would likely fall in the range of δ 40-80 ppm, with the bromine-substituted carbon being further upfield.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Propyne, 1-bromo-3-methoxy- (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| -OCH₃ | 3.45 | s | 3H | 59.5 | Positive |

| -CH₂- | 4.20 | s | 2H | 68.0 | Negative |

| -C≡C-CH₂ | 75.0 | Absent | |||

| Br-C≡C- | 45.0 | Absent |

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecular fragments. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): As there are no protons on adjacent carbons, the ¹H-¹H COSY spectrum is expected to show no cross-peaks, confirming the isolated nature of the methylene and methoxy proton environments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.edu Two cross-peaks would be observed: one connecting the proton signal at ~4.20 ppm to the carbon signal at ~68.0 ppm (-CH₂-), and another connecting the proton signal at ~3.45 ppm to the carbon signal at ~59.5 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2- and 3-bond) couplings between protons and carbons, which is essential for piecing the structure together. youtube.comsdsu.edu Key expected correlations include:

A cross-peak between the methylene protons (~4.20 ppm) and the methoxy carbon (~59.5 ppm), confirming the -CH₂-O-CH₃ linkage (³J coupling).

Cross-peaks from the methylene protons (~4.20 ppm) to both acetylenic carbons (~75.0 ppm and ~45.0 ppm), confirming the propargyl ether structure (²J and ³J couplings).

A cross-peak from the methoxy protons (~3.45 ppm) to the methylene carbon (~68.0 ppm), further confirming the ether linkage (²J coupling).

HRMS is an indispensable technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. rsc.org For 1-Propyne, 1-bromo-3-methoxy-, with a molecular formula of C₄H₅BrO, HRMS provides definitive confirmation.

The analysis would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two major peaks of almost equal intensity separated by approximately 2 Da. The exact calculated masses for the isotopic molecular ions would be compared against the measured values.

Table 2: Predicted HRMS Data for 1-Propyne, 1-bromo-3-methoxy- (C₄H₅BrO)

| Ion | Calculated m/z |

| [C₄H₅⁷⁹BrO]⁺ | 147.9578 |

| [C₄H₅⁸¹BrO]⁺ | 149.9558 |

The observation of this isotopic pattern with measured masses matching the calculated values to within a few parts per million (ppm) error provides unambiguous confirmation of the molecular formula. wiley-vch.de

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. rsc.orgdocbrown.info

FT-IR Spectroscopy:

C≡C Stretch: A key absorption for an internal, asymmetrically substituted alkyne like 1-Propyne, 1-bromo-3-methoxy- would be the C≡C stretching vibration. This typically appears as a weak to medium, sharp band in the 2190-2260 cm⁻¹ region.

C-O Stretch: A strong, prominent band corresponding to the C-O-C stretching of the ether linkage is expected in the 1080-1150 cm⁻¹ region. docbrown.info

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene and methoxy groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-Br Stretch: The carbon-bromine stretch is expected to appear in the far-infrared region, typically between 500-680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C-O and C-H stretches are often weak in Raman, the C≡C triple bond stretch, being highly polarizable, is expected to give a strong and sharp signal in the 2190-2260 cm⁻¹ range, making it a characteristic feature in the Raman spectrum. nist.gov

Table 3: Predicted Vibrational Frequencies for 1-Propyne, 1-bromo-3-methoxy-

| Functional Group | Vibration Type | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850-2960 | 2850-2960 | Medium (IR), Medium (Raman) |

| C≡C | Stretch | 2190-2260 | 2190-2260 | Weak-Medium (IR), Strong (Raman) |

| C-O-C | Asymmetric Stretch | 1080-1150 | 1080-1150 | Strong (IR), Weak (Raman) |

| C-Br | Stretch | 500-680 | 500-680 | Medium (IR), Medium (Raman) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts, and for quantifying its purity.

Given its predicted volatility (related compounds like 1-bromo-3-chloropropane (B140262) have boiling points around 140°C), Gas Chromatography (GC) is a highly suitable technique for the analysis of 1-Propyne, 1-bromo-3-methoxy-. iarc.frgoogle.com

Method Development:

Column Selection: A mid-polarity stationary phase, such as one containing (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or HP-5ms), would be a good starting point. This phase provides good separation for a range of compounds with different polarities.

Temperature Program: An initial oven temperature of around 60-80°C, held for 1-2 minutes, followed by a temperature ramp of 10-20°C per minute up to a final temperature of 200-250°C, would likely achieve good separation of the target compound from potential impurities.

Detection Systems:

Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds and would be used for routine purity assessment, providing quantitative data based on peak area percentage.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) is exceptionally powerful. It allows for the identification of the main peak as 1-Propyne, 1-bromo-3-methoxy- by its mass spectrum (matching the HRMS data) and also enables the identification of any co-eluting impurities based on their fragmentation patterns. rsc.org

While GC is often preferred for volatile compounds, HPLC offers a complementary separation technique, particularly if non-volatile impurities are present. rsc.org

Method Development:

Mode: Reversed-phase HPLC (RP-HPLC) would be the method of choice.

Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile choice for separating moderately nonpolar compounds. sielc.com

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be developed. rsc.orgsielc.com A typical starting gradient might be from 40-50% acetonitrile in water to 95-100% acetonitrile over 15-20 minutes.

Detection: A UV detector would be used. While the compound lacks a strong chromophore, end-absorption in the low UV region (e.g., 200-220 nm) may be sufficient for detection and purity analysis.

Gas Chromatography (GC) with Various Detection Systems

Advanced X-ray Diffraction Studies of Crystalline Forms

No literature was found that discusses the crystallization or the existence of different crystalline forms (polymorphs) of 1-Propyne, 1-bromo-3-methoxy-.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A thorough search for single-crystal X-ray diffraction data for 1-Propyne, 1-bromo-3-methoxy-, as well as for its plausible isomers such as 3-bromo-1-methoxy-1-propyne and 1-bromo-3-methoxy-1-propyne, did not yield any specific results. Consequently, no information regarding its solid-state structure, including unit cell dimensions, space group, atomic coordinates, or other crystallographic parameters, is available in the surveyed scientific databases.

Due to the absence of any experimental data on the crystal structure of 1-Propyne, 1-bromo-3-methoxy-, no detailed research findings or data tables can be provided.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-bromo-3-methoxy-1-propyne, and what experimental conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Sonogashira coupling. For example, bromination of 3-methoxy-1-propyne using N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) may introduce the bromine atom. Alternatively, coupling 1-bromoacetylene with a methoxy-containing aryl/alkyl halide via palladium catalysis (Pd(PPh₃)₄, CuI) in an inert solvent (THF or DMF) is viable . Key factors include temperature control (0–25°C), exclusion of moisture, and stoichiometric precision.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize 1-bromo-3-methoxy-1-propyne?

- Methodology :

- ¹H NMR : The acetylenic proton (≡C-H) appears as a singlet near δ 2.1–2.3 ppm. Methoxy (-OCH₃) protons resonate at δ 3.2–3.4 ppm.

- ¹³C NMR : The sp-hybridized carbon (C≡C-Br) shows peaks at ~75–85 ppm, while the methoxy carbon appears at ~55 ppm.

- IR : C≡C stretching at ~2100–2260 cm⁻¹; C-Br stretch at 500–600 cm⁻¹.

- Mass Spectrometry : Molecular ion [M]⁺ with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the solubility and stability considerations for handling 1-bromo-3-methoxy-1-propyne in laboratory settings?

- Methodology : The compound is likely sparingly soluble in water but miscible with toluene, THF, or DCM. Stability tests under varying temperatures (4°C, 25°C) and inert atmospheres (N₂/Ar) are essential. Decomposition via hydrolysis (Br substitution) or polymerization (acetylenic triple bond reactivity) must be monitored using TLC or GC-MS. Store in amber vials at –20°C with molecular sieves .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of 1-bromo-3-methoxy-1-propyne in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., Br as an electrophilic center). Molecular dynamics (MD) simulations in solvent environments (e.g., DMF) predict collision frequencies for catalytic steps. Compare computed activation energies with experimental kinetic data to validate mechanisms .

Q. What strategies resolve contradictions in spectroscopic data for bromo-methoxy propenyl derivatives?

- Methodology : If NMR signals conflict with expected structures (e.g., unexpected splitting), use:

- 2D NMR (HSQC, HMBC) to verify connectivity.

- X-ray crystallography (as in ) for unambiguous structural confirmation.

- Isotopic labeling (e.g., deuteration) to isolate coupling patterns. Contradictions may arise from rotational isomerism or solvent effects, requiring iterative data reconciliation .

Q. What are the challenges in utilizing 1-bromo-3-methoxy-1-propyne as a building block for bioactive molecule synthesis?

- Methodology : The bromine atom facilitates Suzuki or Heck couplings, but steric hindrance from the methoxy group may reduce reactivity. Optimize catalysts (e.g., PdCl₂(dppf)) and ligands (XPhos) to enhance turnover. Test intermediates in biological assays (e.g., enzyme inhibition) to evaluate pharmacophore contributions. Purity thresholds (>95% by HPLC) are critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.